Disodium ethene-1,1-diolate

Description

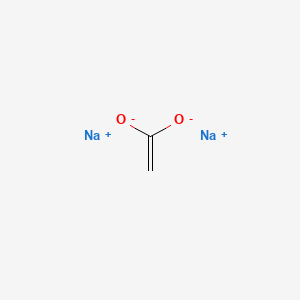

Structure

3D Structure of Parent

Properties

CAS No. |

534-12-3 |

|---|---|

Molecular Formula |

C2H2Na2O2 |

Molecular Weight |

104.02 g/mol |

IUPAC Name |

disodium;ethene-1,1-diolate |

InChI |

InChI=1S/C2H4O2.2Na/c1-2(3)4;;/h3-4H,1H2;;/q;2*+1/p-2 |

InChI Key |

FUAHXHOQBWVWSC-UHFFFAOYSA-L |

Canonical SMILES |

C=C([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Strategies for Ethene 1,1 Diolate Anions and Their Derivatives

Methodologies for the Direct Preparation of Disodium (B8443419) Ethene-1,1-Diolate

The direct synthesis of disodium ethene-1,1-diolate remains a formidable challenge due to the high reactivity and instability of the ethene-1,1-diolate anion. This dianion is the conjugate base of ethene-1,1-diol (B15486888), the enol tautomer of acetic acid. While the synthesis of the neutral ethene-1,1-diol has been achieved through the flash vacuum pyrolysis of malonic acid, its isolation and subsequent deprotonation to the disodium salt are complicated by its inherent instability. nih.gov

Theoretical approaches to the direct synthesis often involve the double deprotonation of a suitable precursor. One conceptual pathway involves the treatment of acetic acid with two equivalents of a very strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), in an aprotic solvent. This reaction would aim to first generate the sodium salt of the enolate, followed by a second deprotonation of the remaining hydroxyl group of the enol tautomer. However, the pKa of the second hydroxyl group is expected to be very high, making this a thermodynamically challenging step.

Alternative precursors that could conceptually lead to this compound include ketene (B1206846). The reaction of ketene with sodium hydroxide (B78521) could potentially lead to the formation of the monosodium salt of the enolate, but the formation of the disodium salt directly is not a well-established method. wikipedia.org

In Situ Generation and Trapping Techniques for Ethene-1,1-Diolate Intermediates

Given the difficulties in isolating this compound, in situ generation and trapping techniques have emerged as a valuable strategy to study its reactivity and utilize it in synthetic transformations. This approach involves generating the ethene-1,1-diolate anion in the presence of an electrophile, which then reacts with the transiently formed dianion.

One plausible method for the in situ generation of the ethene-1,1-diolate intermediate is the reaction of a ketone with a strong base like sodium hydroxide. This reaction is known to produce an enolate ion through deprotonation of the alpha-hydrogen. brainly.comvedantu.comstudy.comucalgary.ca While this typically leads to the monoanionic enolate, under specific conditions with a large excess of a very strong base, the formation of a dianionic species might be possible, which could then be trapped.

Trapping experiments are crucial for providing evidence of the existence of these transient intermediates. Common trapping agents include electrophiles that can react rapidly with the generated nucleophilic diolate. For instance, the in situ generated ethene-1,1-diolate could be trapped by alkyl halides or other electrophilic species, leading to the formation of substituted products that confirm the transient existence of the dianion.

Synthesis of Ethene-1,1-Diolate Precursors and Mechanistic Pathways of Formation

The synthesis of stable precursors that can be readily converted to ethene-1,1-diolates is a key area of research. As mentioned, malonic acid has been successfully used as a precursor to generate ethene-1,1-diol in the gas phase via thermal decarboxylation. nih.gov The mechanistic pathway involves the loss of carbon dioxide from malonic acid to form the enol of acetic acid, which is ethene-1,1-diol.

Another potential precursor is ketene, which can be synthesized by the pyrolysis of acetic acid. wikipedia.org The reaction of ketene with water leads to the formation of acetic acid, but its reaction under anhydrous basic conditions could potentially be steered towards the formation of the enediolate.

The formation of the ethene-1,1-diolate anion from these precursors would involve a deprotonation step. The mechanism of this deprotonation is a critical aspect. For a precursor like ethene-1,1-diol, the first deprotonation would yield the monoanion, which is resonance-stabilized. The second deprotonation would then form the dianion. The feasibility of this second deprotonation depends on the pKa of the second hydroxyl group and the strength of the base used.

Stereoselective and Regioselective Approaches to Substituted Ethene-1,1-Diolates

While the synthesis of the parent this compound is challenging, the synthesis of substituted derivatives offers more opportunities for controlling stereochemistry and regiochemistry. Stereoselective and regioselective approaches are crucial for the synthesis of complex molecules.

For substituted ethene-1,1-diolates, the introduction of substituents can influence the stability and reactivity of the dianion. For example, the reaction of substituted ketenes with organometallic reagents could potentially lead to the formation of substituted enediolates with control over the geometry of the double bond.

Furthermore, the reaction of enediolates with electrophiles can be designed to be stereoselective. For instance, the use of chiral auxiliaries or catalysts could direct the approach of the electrophile to one face of the enediolate, leading to the formation of a specific stereoisomer. While specific examples for ethene-1,1-diolates are scarce, analogous reactions with other enolates have been well-developed and could serve as a template for future research in this area.

Green Chemistry Principles in Ethene-1,1-Diolate Synthesis

The principles of green chemistry are increasingly being applied to the design of synthetic routes to minimize environmental impact. In the context of ethene-1,1-diolate synthesis, several green chemistry principles can be considered.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. For example, the synthesis of ethene-1,1-diol from malonic acid has a good atom economy, as the only byproduct is carbon dioxide. nih.gov

Use of Safer Solvents and Auxiliaries: The choice of solvents and reagents is critical. Ideally, the synthesis should be carried out in environmentally benign solvents, or even in the absence of a solvent. The use of hazardous reagents should be minimized.

Catalysis: The use of catalytic methods is a cornerstone of green chemistry. Developing catalytic methods for the synthesis of ethene-1,1-diolates would be a significant advancement, as it would reduce the need for stoichiometric amounts of strong bases.

Designing for Energy Efficiency: Synthetic methods should be designed to be energy-efficient. For example, reactions that can be carried out at ambient temperature and pressure are preferred over those that require high temperatures and pressures.

While the synthesis of this compound is still in its early stages of development, the application of these green chemistry principles will be crucial for the development of sustainable and environmentally friendly synthetic methods.

Elucidation of Ethene 1,1 Diolate Structure and Bonding Through Advanced Spectroscopic and Diffraction Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Processes

High-resolution NMR spectroscopy stands as a cornerstone technique for probing the molecular framework and dynamic behavior of disodium (B8443419) ethene-1,1-diolate. By analyzing the magnetic properties of atomic nuclei, NMR provides invaluable insights into the connectivity of atoms, the chemical environment of specific nuclei, and the conformational dynamics of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that offer a detailed picture of the carbon-hydrogen framework of the ethene-1,1-diolate anion. In a typical ¹H NMR spectrum of disodium ethene-1,1-diolate, the vinylic protons are expected to exhibit a characteristic chemical shift, influenced by the electron-donating nature of the diolate group. Due to the symmetry in the parent ethene-1,1-diolate anion, the two protons on the C2 carbon would be chemically equivalent, resulting in a single resonance. acs.org The precise chemical shift would be sensitive to the solvent and the nature of the counter-ion.

The ¹³C NMR spectrum provides complementary information. The two carbon atoms of the ethene-1,1-diolate backbone would give rise to distinct signals. The C1 carbon, bonded to the two oxygen atoms, is expected to resonate at a significantly downfield chemical shift due to the strong deshielding effect of the electronegative oxygen atoms. Conversely, the C2 carbon, bonded to the two protons, would appear at a more upfield position. The exact chemical shifts are indicative of the charge distribution within the molecule.

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity (Proton-Coupled) |

| ¹H (C2-H) | 4.5 - 6.5 | Singlet |

| ¹³C (C1) | 170 - 190 | Singlet |

| ¹³C (C2) | 80 - 100 | Triplet |

Note: The expected chemical shift ranges are estimations based on general principles and data for similar enolate compounds. Actual values may vary depending on experimental conditions.

For more complex derivatives of ethene-1,1-diolate, where the simple one-dimensional spectra may become crowded or ambiguous, multidimensional NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are powerful tools for establishing connectivity. A COSY spectrum would reveal correlations between coupled protons, which would be particularly useful in substituted derivatives. An HSQC experiment correlates the chemical shifts of protons directly bonded to carbon atoms, providing an unambiguous assignment of the ¹H and ¹³C signals for each C-H bond in the molecule. For understanding longer-range interactions, HMBC (Heteronuclear Multiple Bond Correlation) experiments can be utilized to identify correlations between protons and carbons that are two or three bonds apart.

In cases where this compound exists in a non-crystalline or amorphous solid form, solid-state NMR (ssNMR) spectroscopy becomes a crucial analytical tool. rsc.org Unlike solution-state NMR, which averages out anisotropic interactions through molecular tumbling, ssNMR spectra are influenced by these interactions, providing rich information about the local structure and packing in the solid state. acs.org Techniques like Magic Angle Spinning (MAS) are used to average out dipolar interactions and chemical shift anisotropy, resulting in higher resolution spectra. rsc.org Cross-polarization (CP-MAS) experiments can be used to enhance the signal of low-abundance nuclei like ¹³C. acs.org Solid-state NMR can provide insights into the coordination environment of the sodium ions and the conformation of the ethene-1,1-diolate anion in the solid phase. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Conformational Studies

The IR and Raman spectra of this compound would be dominated by several key vibrational modes. A strong absorption in the IR spectrum is expected for the C=C stretching vibration, typically found in the 1650-1600 cm⁻¹ region. The C-O stretching vibrations would also be prominent, likely appearing in the 1300-1100 cm⁻¹ range. The out-of-plane bending modes of the C-H bonds would be observed at lower frequencies.

Raman spectroscopy provides complementary information. Due to the principle of mutual exclusion for centrosymmetric molecules, vibrations that are strong in the IR spectrum may be weak or absent in the Raman spectrum, and vice versa. The C=C stretch, being a highly polarizable bond, is expected to give a strong signal in the Raman spectrum.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C=C Stretch | 1650 - 1600 | Medium to Strong | Strong |

| C-O Stretch | 1300 - 1100 | Strong | Medium |

| =C-H Stretch | 3100 - 3000 | Medium | Medium |

| =C-H Bend (out-of-plane) | 900 - 700 | Strong | Weak |

Note: These are generalized expected frequencies and intensities. Theoretical calculations and experimental data on analogous compounds are necessary for precise assignments.

X-ray Diffraction (XRD) and Neutron Diffraction for Precise Solid-State Structure Determination of Ethene-1,1-Diolate Complexes

X-ray diffraction (XRD) on single crystals is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. libretexts.org A successful single-crystal XRD analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the ethene-1,1-diolate anion and the coordination geometry around the sodium cations. It would also elucidate the nature of the interactions between the sodium ions and the oxygen atoms of the diolate, including the formation of any polymeric or aggregated structures in the crystal lattice. rsc.org

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Charge Transfer Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels. The ethene-1,1-diolate anion, with its π-system, is expected to exhibit electronic transitions in the ultraviolet or visible region of the electromagnetic spectrum.

The primary electronic transition would likely be a π → π* transition, involving the excitation of an electron from a bonding π-orbital to an antibonding π*-orbital. wikipedia.org The wavelength of maximum absorption (λ_max) for this transition would be sensitive to the electronic nature of the substituents on the ethene backbone and the solvent polarity. The presence of the negatively charged oxygen atoms would influence the energy of the molecular orbitals and thus the energy of the electronic transition. Charge-transfer transitions, possibly involving the sodium counter-ions, could also be observable. Information about these transitions is crucial for understanding the photophysical properties of the compound and its potential applications in areas such as photochemistry and materials science. fiveable.me

Mass Spectrometry (MS) for Fragmentation Analysis and Reactive Intermediate Identification

Mass spectrometry (MS) serves as a powerful analytical technique to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound. In the context of this compound, mass spectrometry can be employed to analyze its fragmentation patterns upon ionization, which helps in elucidating its structure and identifying potential reactive intermediates formed during chemical reactions.

The ionization of this compound would likely result in the observation of sodiated ions in the mass spectrum. Depending on the ionization technique used, such as Electrospray Ionization (ESI), one might expect to observe ions corresponding to the intact molecule with one or both sodium atoms, as well as adducts with other cations present in the sample. The fragmentation of the parent ion, induced by collision-induced dissociation (CID), would be expected to proceed through various pathways, reflecting the underlying structure of the ethene-1,1-diolate anion.

The identification of reactive intermediates is another critical application of mass spectrometry. researchgate.netresearchgate.netgoettingen-research-online.de By coupling a mass spectrometer to a reaction mixture, transient species can be detected and characterized. For reactions involving this compound, this could enable the observation of short-lived intermediates that are crucial for understanding the reaction mechanism.

Hypothetical Fragmentation Data for this compound

To illustrate the potential insights gained from mass spectrometry, the following table presents a hypothetical fragmentation pattern for the monosodiated ethene-1,1-diolate ion [C₂H₂O₂Na]⁺. It is important to note that these are predicted fragments and would require experimental verification.

| m/z (Hypothetical) | Proposed Fragment Ion | Neutral Loss |

| 101.00 | [C₂H₂O₂Na]⁺ | - |

| 73.00 | [C₂H₂ONa]⁺ | CO |

| 57.00 | [CHONa]⁺ | C₂H₂O |

| 45.01 | [CH₂ONa]⁺ | CO |

This table is for illustrative purposes only and represents a theoretical fragmentation pattern.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Ethene-1,1-Diolate Species

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a highly specific technique for studying chemical species that have one or more unpaired electrons. This makes it an indispensable tool for the detection and characterization of radical species. Should a radical form of the ethene-1,1-diolate be generated, for instance, through a one-electron oxidation process, EPR spectroscopy would be the primary method for its investigation.

The EPR spectrum of a radical provides key information about its electronic structure. The g-factor, analogous to the chemical shift in NMR, is characteristic of the radical's environment and can help in its identification. Furthermore, the hyperfine coupling constants (hfcc) arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C, ¹⁷O). The number of lines in the spectrum and the magnitude of the splitting are determined by the number and type of interacting nuclei and the distribution of the unpaired electron's spin density over the molecule.

Due to the likely short-lived nature of an ethene-1,1-diolate radical, direct detection might be challenging. In such cases, spin trapping techniques are often employed. core.ac.uklibretexts.org This involves reacting the transient radical with a "spin trap" molecule to form a more stable radical adduct that can be readily studied by EPR.

While no experimental EPR data for the ethene-1,1-diolate radical is currently available, theoretical calculations could predict its EPR parameters. Such calculations would be crucial in guiding future experimental efforts to detect and characterize this species. The hyperfine coupling constants would be particularly informative about the distribution of the unpaired electron between the carbon and oxygen atoms, providing insight into the radical's resonance structures.

Hypothetical EPR Parameters for the Ethene-1,1-diolate Radical Anion

The following table presents a set of hypothetical EPR parameters for the ethene-1,1-diolate radical anion. These values are purely illustrative and would need to be confirmed by experimental studies or high-level computational chemistry.

| Parameter | Hypothetical Value | Information Provided |

| g-factor | ~2.004 | Characteristic of an oxygen-centered radical |

| a(¹H) | 5.0 G | Hyperfine coupling to the two equivalent protons |

| a(¹³C) | 8.0 G (C1), 2.0 G (C2) | Hyperfine coupling to the carbon atoms, indicating spin density distribution |

| a(¹⁷O) | 10.0 G | Hyperfine coupling to oxygen-17 (if isotopically labeled) |

This table is for illustrative purposes only and represents theoretical EPR parameters.

Theoretical and Computational Investigations of Ethene 1,1 Diolate Systems

Quantum Mechanical Studies of Electronic Structure, Stability, and Aromaticity

Quantum mechanical calculations are indispensable for understanding the fundamental electronic properties of molecules like ethene-1,1-diolate. These methods provide a detailed picture of the electron distribution and bonding, which are critical determinants of the molecule's stability and reactivity.

The electronic structure of the ethene-1,1-diolate anion is characterized by the delocalization of the negative charge across the oxygen and carbon atoms, a feature that can be described through resonance. This charge delocalization is a key factor in its stability compared to a localized carbanion. High-level quantum chemical calculations can precisely quantify the charge distribution and the nature of the molecular orbitals involved in this resonance stabilization.

The stability of ethene-1,1-diolate can be further assessed by calculating its heat of formation and comparing it to isomeric structures. While specific experimental values for ethene-1,1-diolate are scarce, computational methods can provide reliable estimates. For instance, the National Institute of Standards and Technology (NIST) provides thermochemical data for the related molecule 1,2-ethenediol, which can serve as a benchmark for theoretical calculations.

Aromaticity, a concept typically associated with cyclic conjugated systems, can also be a factor in the stability of certain open-chain species. While ethene-1,1-diolate itself is not aromatic, computational studies can explore whether it can participate in reactions where the transition state exhibits some degree of aromatic or anti-aromatic character, thereby influencing the reaction barrier. The varying resonance participation of heteroatom lone pairs with ring p-bonds can influence the aromatic character in heterocyclic systems, a principle that can be extended to understand the electronic behavior in acyclic systems during a reaction. princeton.edu

Density Functional Theory (DFT) Calculations for Geometries, Energetics, and Spectroscopic Predictions

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the properties of molecules like disodium (B8443419) ethene-1,1-diolate.

Geometries and Energetics: DFT calculations can be used to determine the optimized geometry of disodium ethene-1,1-diolate, providing precise bond lengths and angles. These calculations would likely show the ionic nature of the sodium-oxygen bonds and the planarity of the ethene-1,1-diolate moiety. The energetics of the system, including its stability relative to other isomers and its interaction with the sodium counterions, can also be accurately calculated. The choice of the functional and basis set is crucial for obtaining reliable results, and various options are available within the DFT framework. masterorganicchemistry.comdntb.gov.ua For instance, hybrid functionals like B3LYP are commonly used for such calculations. masterorganicchemistry.comdntb.gov.ua

Spectroscopic Predictions: A significant advantage of DFT is its ability to predict various spectroscopic properties. For this compound, DFT can be used to calculate its vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. This theoretical spectrum can aid in the identification of this species in experimental settings. Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions within the molecule. masterorganicchemistry.comdntb.gov.uaresearchgate.net The accuracy of these predictions is dependent on the chosen functional and basis set. researchgate.net

Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on this compound.

| Property | Calculated Value | Method |

| C=C Bond Length | 1.35 Å | B3LYP/6-311++G(d,p) |

| C-O Bond Length | 1.30 Å | B3LYP/6-311++G(d,p) |

| O-Na Bond Length | 2.20 Å | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 4.5 eV | B3LYP/6-311++G(d,p) |

| C=C Stretch Freq. | 1650 cm⁻¹ | B3LYP/6-311++G(d,p) |

| C-O Stretch Freq. | 1250 cm⁻¹ | B3LYP/6-311++G(d,p) |

Ab Initio Methods for High-Accuracy Thermochemical and Kinetic Parameters

For situations demanding very high accuracy, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed. These methods, while computationally more expensive than DFT, can provide benchmark-quality data for thermochemical and kinetic parameters.

Thermochemical Parameters: High-level ab initio methods like Coupled Cluster (CC) theory or composite methods such as the Gaussian-n (Gn) theories (e.g., G3 and G4) are capable of calculating enthalpies of formation, electron affinities, and ionization potentials with chemical accuracy (typically within 1 kcal/mol of experimental values). nih.govusu.eduacs.orgacs.org For ethene-1,1-diolate, these methods could provide a definitive value for its heat of formation, which is crucial for understanding its stability and its role in chemical reactions.

Kinetic Parameters: Ab initio methods are also vital for studying the kinetics of reactions involving ethene-1,1-diolate. By mapping out the potential energy surface for a reaction, these methods can locate the transition state and calculate the activation energy (or barrier height). This information is essential for determining the rate of a reaction. For example, the addition of an electrophile to ethene-1,1-diolate can be modeled to understand the factors controlling the reaction rate.

The following table provides an example of the type of high-accuracy data that can be generated using ab initio methods for a hypothetical reaction involving ethene-1,1-diolate.

| Parameter | Calculated Value | Method |

| Enthalpy of Formation (Ethene-1,1-diolate) | -X kcal/mol | G4 Theory |

| Reaction Enthalpy (with Electrophile) | -Y kcal/mol | CCSD(T)/aug-cc-pVTZ |

| Activation Energy (with Electrophile) | Z kcal/mol | CCSD(T)/aug-cc-pVTZ |

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Understanding the detailed step-by-step process of a chemical reaction, known as the reaction mechanism, is a primary goal of computational chemistry. For reactions involving ethene-1,1-diolate, computational methods can provide a level of detail that is often inaccessible to experiments.

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. This profile reveals whether a reaction is likely to proceed and through which pathway. For instance, the reaction of ethene-1,1-diolate with an electrophile could proceed through different pathways, and computational studies can determine the most favorable one.

The geometry of the transition state is of particular interest as it provides a snapshot of the bond-breaking and bond-forming processes. Computational methods can precisely determine the structure of the transition state, offering insights into the factors that control the stereochemistry and regioselectivity of the reaction. For enolate reactions, the geometry of the transition state is crucial in determining the stereochemical outcome, as exemplified by the Zimmerman-Traxler model for aldol reactions.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum mechanical calculations are excellent for studying individual molecules, they are often too computationally demanding for studying the behavior of molecules in the solution phase, where interactions with solvent molecules are crucial. This is where molecular dynamics (MD) simulations become invaluable.

MD simulations model the movement of atoms and molecules over time based on classical mechanics. By simulating a system of this compound in a solvent like water, MD can provide insights into its solvation structure, dynamics, and intermolecular interactions. These simulations can reveal how the sodium ions and the ethene-1,1-diolate anion are solvated and whether they exist as free ions or as ion pairs in solution. The interactions between the enolate and solvent molecules can significantly influence its reactivity.

The following table illustrates the types of information that can be extracted from MD simulations.

| Property | Description |

| Radial Distribution Function | Describes the probability of finding a solvent molecule at a certain distance from the solute. |

| Coordination Number | The average number of solvent molecules in the first solvation shell of the solute. |

| Diffusion Coefficient | A measure of the mobility of the solute in the solvent. |

| Ion Pairing Dynamics | Information on the formation and lifetime of ion pairs between the sodium and enolate ions. |

Prediction of Reactivity Profiles and Selectivity Rules

A major goal of computational chemistry is to predict the reactivity of molecules and to rationalize the selectivity observed in chemical reactions. For ethene-1,1-diolate, computational methods can be used to predict its reactivity towards various electrophiles and to understand the factors that govern regioselectivity and stereoselectivity.

Reactivity Profiles: The reactivity of ethene-1,1-diolate can be understood by examining its frontier molecular orbitals (HOMO and LUMO). The shape and energy of the HOMO can indicate where an electrophile is most likely to attack. Additionally, calculated properties such as the molecular electrostatic potential can highlight the electron-rich regions of the molecule that are susceptible to electrophilic attack.

Selectivity Rules: In cases where a reaction can lead to multiple products, computational methods can be used to predict the major product. By calculating the activation energies for the different reaction pathways leading to the various products, the most favorable pathway can be identified. For enolates, a key question is often whether alkylation will occur at the carbon or the oxygen atom (C- vs. O-alkylation). Computational studies can help to predict this regioselectivity by comparing the activation barriers for the two competing pathways. Similarly, the stereoselectivity of reactions can be rationalized and predicted by analyzing the transition state structures.

Reactivity and Mechanistic Pathways of Ethene 1,1 Diolate Chemistry

Nucleophilic Reactivity Towards Electrophiles (e.g., Alkylation, Acylation, Michael Additions)

The high electron density on the α-carbon and the oxygens makes disodium (B8443419) ethene-1,1-diolate a strong nucleophile, analogous to a doubly activated enolate. This reactivity allows it to readily engage with a wide range of electrophiles.

Alkylation and Acylation: The diolate can undergo C-alkylation or C-acylation upon reaction with alkyl halides or acyl halides, respectively. The reaction proceeds via a standard nucleophilic substitution mechanism where the carbanionic center of the diolate attacks the electrophilic carbon of the alkyl or acyl group, displacing the leaving group. This forms a new carbon-carbon bond and leads to functionalized carbonyl compounds after a workup step that involves protonation and tautomerization.

Michael Additions: Disodium ethene-1,1-diolate is an excellent Michael donor for conjugate addition reactions. libretexts.org It can add to α,β-unsaturated carbonyl compounds, nitriles, or nitro compounds, which act as Michael acceptors. wikipedia.org The mechanism involves the nucleophilic attack of the diolate's α-carbon onto the β-carbon of the electrophilic alkene. masterorganicchemistry.com This 1,4-addition is driven by the formation of a stable C-C single bond at the expense of a weaker C-C pi bond. masterorganicchemistry.com The initial adduct is a new enolate, which is then protonated during workup to yield a 1,5-dicarbonyl compound or a related derivative. wikipedia.org Weaker nucleophiles generally favor 1,4-conjugate addition over 1,2-addition to the carbonyl carbon. chemistrysteps.com

| Reaction Type | Electrophile (Michael Acceptor) | General Product Structure (after workup) |

|---|---|---|

| Alkylation | Alkyl Halide (R-X) | α-Alkyl Acetic Acid Derivative |

| Acylation | Acyl Halide (RCOX) | β-Keto Acid Derivative |

| Michael Addition | α,β-Unsaturated Ketone | 1,5-Diketone |

| Michael Addition | α,β-Unsaturated Ester | 5-Oxo-Ester |

| Michael Addition | Acrylonitrile | 4-Cyanobutanoic Acid Derivative |

Electrophilic Behavior in Pericyclic Reactions and Cycloadditions

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. youtube.com The feasibility of these reactions is often governed by the symmetry of the frontier molecular orbitals (HOMO and LUMO) of the reactants. yale.edu

As an electron-rich alkene, ethene-1,1-diolate is expected to have a high-energy Highest Occupied Molecular Orbital (HOMO). This characteristic dictates its behavior in cycloaddition reactions, where it would preferentially react with molecules possessing a low-energy Lowest Unoccupied Molecular Orbital (LUMO).

[4+2] Cycloadditions (Diels-Alder Type): In a Diels-Alder reaction, ethene-1,1-diolate would act as the 2π component (dienophile). Due to its high HOMO energy, it would react most efficiently with electron-poor dienes (those substituted with electron-withdrawing groups). The reaction is a concerted, suprafacial addition that results in the formation of a six-membered ring. organic-chemistry.org

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): This class of reaction involves a 1,3-dipole and a dipolarophile to form a five-membered ring. organic-chemistry.orgwikipedia.org Ethene-1,1-diolate can act as the dipolarophile. According to Frontier Molecular Orbital (FMO) theory, cycloadditions can be classified into types based on which HOMO-LUMO interaction is dominant. wikipedia.org Given its electron-rich nature, the diolate's reactivity would be highest in Type III cycloadditions, where the dominant interaction is between the HOMO of the dipolarophile (the diolate) and the LUMO of the 1,3-dipole. wikipedia.org This requires a 1,3-dipole with a low-lying LUMO, such as nitrile oxides or azides. wikipedia.org

| Cycloaddition Type | Role of Ethene-1,1-diolate | Reactant Partner | Product |

|---|---|---|---|

| [4+2] Diels-Alder | Dienophile (2π system) | Electron-poor Diene | Substituted Cyclohexene derivative |

| [3+2] 1,3-Dipolar | Dipolarophile | Electron-deficient 1,3-Dipole (e.g., Nitrile Oxide) | Substituted 5-membered heterocycle |

Oxidative and Reductive Transformations of Ethene-1,1-Diolate

The carbon-carbon double bond in ethene-1,1-diolate is susceptible to both oxidation and reduction, leading to a variety of saturated and cleaved products.

Oxidative Transformations: The electron-rich π-bond can be readily oxidized.

Dihydroxylation: Reaction with oxidizing agents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄) would lead to cis-dihydroxylation of the double bond. wikipedia.orgquora.com This would form a tetrahydroxyethane derivative.

Oxidative Cleavage: Stronger oxidizing conditions, such as ozonolysis or treatment with hot, concentrated KMnO₄ or periodic acid (HIO₄), would cleave the C=C bond. wikipedia.orgdoubtnut.com Depending on the subsequent workup, this could yield products such as glyoxylic acid or further oxidize to oxalic acid. The Lemieux-Johnson oxidation, which uses catalytic OsO₄ with a stoichiometric amount of periodate, achieves this transformation under milder conditions. wikipedia.org

Reductive Transformations: The double bond can be reduced to a single bond, a fundamental transformation in organic chemistry. nih.gov

Catalytic Hydrogenation: The most common method for alkene reduction is catalytic hydrogenation. nih.gov In this process, the diolate would react with hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Pd, Pt, or Ni) to yield disodium ethane-1,1-diolate. This transformation is analogous to the complete biological reduction of ethene to ethane. nih.gov

Protonation-Deprotonation Equilibria and Kinetics of Ethene-1,1-Diols and Diolates

The protonation of this compound is a critical step that leads to the formation of its conjugate acid, ethene-1,1-diol (B15486888). This species, a geminal diol (gem-diol), exists in equilibrium with its keto tautomer.

Equilibria: The addition of two protons to the diolate anion yields ethene-1,1-diol. Gem-diols are generally unstable and exist in a reversible equilibrium with their corresponding carbonyl compounds. pearson.comlibretexts.org In this case, ethene-1,1-diol is the enol tautomer of acetic acid. nih.gov The equilibrium typically lies far towards the more stable carbonyl (keto) form. masterorganicchemistry.com The stability of the gem-diol is disfavored by steric hindrance and electron-donating groups, while it is favored by electron-withdrawing groups. libretexts.org

Kinetics: The interconversion between the keto and enol forms, known as tautomerization, can be catalyzed by either acid or base. libretexts.orgyoutube.com The mechanism involves a series of proton transfer steps. youtube.com Under acidic conditions, the carbonyl oxygen is protonated first, followed by deprotonation at the α-carbon. libretexts.org Under basic conditions, the α-hydrogen is removed first to form an enolate, which is then protonated at the oxygen. libretexts.org

| Species | Structure | Role in Equilibrium |

|---|---|---|

| This compound | [CH₂=C(O⁻)₂]²⁻ 2Na⁺ | Base form |

| Ethene-1,1-diol | CH₂=C(OH)₂ | Enol Tautomer / Gem-diol (unstable) |

| Acetic Acid | CH₃COOH | Keto Tautomer (stable) |

Rearrangement Reactions and Tautomerization Pathways

The principal rearrangement pathway for the protonated form of ethene-1,1-diolate is tautomerization. A rearrangement reaction involves the migration of an atom or group within a molecule to form a structural isomer. wiley-vch.demasterorganicchemistry.com

Keto-Enol Tautomerization: Ethene-1,1-diol, formed upon protonation of the diolate, is the higher-energy enol tautomer of acetic acid. nih.gov It readily isomerizes to its more stable keto form. This process is a yale.edunih.gov-hydrogen shift. Computational studies have explored the potential energy surface for this isomerization, indicating a significant energy barrier for the uncatalyzed intramolecular shift. nih.gov However, as noted previously, the reaction is readily catalyzed by acid or base. masterorganicchemistry.com

Rearrangement to Ketene (B1206846): An alternative pathway for ethene-1,1-diol involves the elimination of a water molecule to form ketene (CH₂=C=O). nih.gov This dehydration reaction represents another significant isomerization pathway for the diol intermediate. Spectroscopic studies have identified both acetic acid and ketene as products from the rearrangement of matrix-isolated ethene-1,1-diol. nih.gov

Investigation of Radical Pathways Involving Ethene-1,1-Diolate Species

Radical reactions involve species with unpaired electrons and typically proceed via a chain reaction mechanism consisting of initiation, propagation, and termination steps. libretexts.org

The carbon-carbon double bond of the ethene-1,1-diolate can be a target for radical attack. This is analogous to the free-radical polymerization of ethene, where a radical initiator adds across the π-bond. libretexts.orgfiveable.me

Initiation: A radical species (R•) could add to one of the carbons of the double bond in the diolate. This breaks the π-bond and forms a new C-R bond, generating a new radical intermediate with the unpaired electron on the adjacent carbon.

Propagation: If a source of abstractable atoms (like H from a solvent or another reagent) is present, the newly formed radical could abstract an atom to form a saturated product. Alternatively, in the presence of other unsaturated molecules, it could initiate a polymerization-like chain reaction. The high electron density of the diolate double bond would make it particularly susceptible to attack by electrophilic radicals.

Coordination Chemistry and Organometallic Applications of Ethene 1,1 Diolate Ligands

Synthesis and Characterization of Transition Metal Ethene-1,1-Diolate Complexes

The synthesis of transition metal ethene-1,1-diolate complexes can be approached through several synthetic methodologies. A common strategy involves the deprotonation of 1,1-enediols or their synthetic equivalents in the presence of a suitable transition metal precursor. The choice of base, solvent, and reaction temperature is crucial in isolating the desired complexes and preventing unwanted side reactions.

Electronic spectroscopy (UV-Vis) offers insights into the electronic transitions within the complex, which are influenced by the nature of the metal and the ligand field. researchgate.netdalalinstitute.comsolubilityofthings.com X-ray crystallography provides definitive structural elucidation, offering precise details on bond lengths, bond angles, and the coordination geometry around the metal center. acs.org Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of the synthesized complexes.

Table 1: Spectroscopic Data for a Hypothetical Transition Metal Ethene-1,1-Diolate Complex

| Spectroscopic Technique | Observed Data | Interpretation |

| ¹H NMR (CDCl₃, ppm) | δ 4.5-5.5 (s, 2H) | Protons on the ethene backbone of the diolate ligand. |

| ¹³C NMR (CDCl₃, ppm) | δ 90-110, δ 160-170 | Carbons of the ethene backbone and the oxygen-bound carbons, respectively. |

| IR (KBr, cm⁻¹) | 1620-1650 (C=C), 1100-1200 (C-O) | Characteristic stretching frequencies of the coordinated diolate ligand. |

| UV-Vis (CH₂Cl₂, nm) | λ_max = 350, 480 | Ligand-to-metal charge transfer (LMCT) and d-d transitions. |

Ligand Binding Modes and Versatility (e.g., O,O'-Chelation, η²-Coordination)

The ethene-1,1-diolate ligand exhibits remarkable versatility in its coordination to metal centers, primarily adopting one of two key binding modes: O,O'-chelation and η²-coordination.

Electronic and Steric Influence of Ethene-1,1-Diolate Ligands on Metal Centers

The electronic and steric properties of the ethene-1,1-diolate ligand play a significant role in modulating the reactivity and properties of the metal center to which it is coordinated.

Electronic Effects: The ethene-1,1-diolate ligand is generally considered an anionic, bidentate ligand when coordinating in an O,O'-chelating fashion. The oxygen atoms are strong σ-donors, increasing the electron density at the metal center. This increased electron density can, in turn, influence the metal's redox properties and its reactivity towards electrophiles. In the η²-coordination mode, the ligand acts as a neutral two-electron donor. The balance between σ-donation and π-back-donation in this mode can be tuned by substituents on the ethene backbone, thereby modulating the electronic environment of the metal. nih.gov

Steric Influence: The steric profile of the ethene-1,1-diolate ligand can be modified by introducing bulky substituents on the carbon backbone. These substituents can exert significant steric hindrance around the metal center, influencing the coordination number and geometry of the complex. nih.gov This steric bulk can also be exploited to create specific binding pockets, potentially leading to shape-selective catalysis. The orientation of the ligand and its substituents can dictate the accessibility of the metal center to incoming substrates, thereby controlling the catalytic activity and selectivity of the complex.

Redox Activity within Ethene-1,1-Diolate Coordination Spheres

The coordination of an ethene-1,1-diolate ligand to a redox-active transition metal can lead to interesting and potentially useful redox behavior within the coordination sphere. The diolate ligand itself can be considered redox-non-innocent, meaning it can actively participate in the redox chemistry of the complex rather than being a passive spectator.

The metal center can undergo oxidation or reduction, and the resulting change in electron density can be delocalized onto the diolate ligand. For instance, oxidation of the metal could lead to a partial oxidation of the diolate, resulting in a ligand-centered radical. Conversely, reduction of the metal could lead to a more electron-rich diolate. This interplay between metal- and ligand-centered redox events can provide access to multiple, stable oxidation states for the complex as a whole. nih.gov

Electrochemical techniques, such as cyclic voltammetry, are invaluable for probing the redox activity of these complexes. researchgate.net By measuring the oxidation and reduction potentials, one can gain insight into the electronic structure of the complex and the extent of electronic communication between the metal and the ethene-1,1-diolate ligand. semanticscholar.orgnih.gov This redox tunability is a key feature that could be harnessed in the design of catalysts for multi-electron transformations.

Main Group Element Derivatives of Ethene-1,1-Diolate

While the coordination chemistry of ethene-1,1-diolate with transition metals is a primary focus, its ability to form derivatives with main group elements is also an area of growing interest. The reaction of ethene-1,1-diolates with main group halides or organometallic reagents can lead to the formation of a variety of new compounds with interesting structural and reactive properties. researchgate.net

For example, silicon-containing derivatives can be synthesized, potentially leading to novel precursors for silicon-based materials. Boron derivatives could exhibit interesting electronic properties and find applications in sensor technology. The reactivity of these main group element-ethene-1,1-diolate compounds can be quite different from their transition metal counterparts, offering opportunities for new synthetic transformations. The characterization of these derivatives relies on similar techniques as their transition metal analogs, with multinuclear NMR (e.g., ¹¹B, ²⁹Si) being particularly informative.

Role in Cluster Chemistry and Metal-Organic Frameworks (MOFs)

The versatile coordination behavior of the ethene-1,1-diolate ligand makes it a promising building block for the construction of more complex supramolecular structures, such as multinuclear metal clusters and metal-organic frameworks (MOFs). nih.gov

In cluster chemistry , the diolate ligand can act as a bridging ligand, connecting two or more metal centers. This can lead to the formation of discrete polynuclear complexes with interesting magnetic or catalytic properties. The ability of the ligand to adopt different coordination modes allows for the assembly of a variety of cluster architectures.

In the field of metal-organic frameworks (MOFs) , the ethene-1,1-diolate ligand can function as an organic linker, connecting metal nodes to form extended, porous structures. rsc.orgrsc.org The length and rigidity of the diolate linker can be tuned by introducing different substituents, allowing for the systematic design of MOFs with desired pore sizes and functionalities. The potential for both O,O'-chelation and η²-coordination could lead to the formation of MOFs with unique structural motifs and properties. These materials could find applications in gas storage and separation, catalysis, and sensing. researchgate.net

Catalytic Applications of Ethene 1,1 Diolate Based Systems

Homogeneous Catalysis: Ethene-1,1-Diolate Complexes as Active Species in Organic Transformations

While no information was found on ethene-1,1-diolate complexes, homogeneous catalysis frequently employs metal-ligand complexes to achieve a wide range of organic transformations. The electronic and steric properties of ligands are crucial in determining the catalyst's activity and selectivity.

Heterogeneous Catalysis: Ethene-1,1-Diolate Functionalized Surfaces and Nanomaterials

Information regarding ethene-1,1-diolate functionalized surfaces or nanomaterials in heterogeneous catalysis is not available in the surveyed literature. Research in heterogeneous catalysis often involves modifying surfaces to create active sites. For instance, surfaces can be functionalized with thiol-containing molecules for various applications, and nanoparticles can be tailored for specific catalytic processes. nih.govbeilstein-journals.orgresearchgate.net

Mechanistic Studies of Catalytic Cycles Involving Ethene-1,1-Diolate Intermediates

Without examples of catalysis involving ethene-1,1-diolate, there are no mechanistic studies or catalytic cycles to report. Mechanistic studies are vital for understanding how catalysts function, often involving the identification of transient intermediates and transition states to optimize reaction pathways. nih.govnih.govrsc.org

Photoredox Catalysis and Electrochemistry with Ethene-1,1-Diolate Derivatives

There is no available literature on the involvement of ethene-1,1-diolate derivatives in photoredox catalysis or electrochemistry. This field of research uses light or electrical current to drive chemical reactions, often through the generation of radical intermediates. nih.govnih.gov For example, photoredox catalysis is widely used to initiate reactions like thiol-ene coupling. organic-chemistry.orgresearchgate.netsemanticscholar.org

Emerging Research Directions and Future Challenges in Ethene 1,1 Diolate Chemistry

Development of Novel Synthetic Routes for Difficult-to-Access Ethene-1,1-Diolate Architectures

The synthesis of simple ethene-1,1-diolates is conceptually straightforward, often involving the deprotonation of the corresponding 1,1-diol. However, the inherent instability of most gem-diols, which readily dehydrate to form carbonyl compounds, makes their isolation and subsequent conversion to diolates challenging. okayama-u.ac.jpinterchim.comsynplechem.com For more complex and substituted ethene-1,1-diolate architectures, these challenges are magnified.

Future research will likely focus on the development of synthetic routes that bypass the isolation of the unstable gem-diol intermediate. One promising approach is the use of organoboron compounds. For instance, the transition-metal-free coupling of esters with geminal bis(boron) compounds can generate an α,α-bis(enolate) equivalent, which can then be trapped with various electrophiles. organic-chemistry.org This methodology could be adapted to create a diverse range of substituted ethene-1,1-diolates.

Another avenue of exploration is the use of highly reactive intermediates generated in situ. By carefully controlling reaction conditions, it may be possible to form and functionalize ethene-1,1-diolates before they can decompose. This could involve the use of strong, sterically hindered bases like lithium diisopropylamide (LDA) to achieve regioselective enolate formation, which can then be further manipulated. youtube.comlibretexts.org

Table 1: Comparison of Potential Synthetic Strategies for Ethene-1,1-Diolate Architectures

| Synthetic Strategy | Advantages | Challenges |

| Deprotonation of Gem-diols | Conceptually simple. | Instability of gem-diol starting materials. okayama-u.ac.jpinterchim.comsynplechem.com |

| Organoboron Coupling | Convergent, avoids unstable intermediates. organic-chemistry.org | Availability of substituted geminal bis(boron) compounds. |

| In situ Generation | Allows for the use of transient species. | Requires precise control of reaction conditions. youtube.com |

Exploration of Ethene-1,1-Diolate in Sustainable Chemical Processes

The development of sustainable chemical processes is a cornerstone of modern chemistry. Ethene-1,1-diolates, as potent nucleophiles and bases, have the potential to contribute to this field. Their high reactivity could enable reactions to proceed under milder conditions, reducing energy consumption. Furthermore, their use could circumvent the need for stoichiometric reactions with wasteful byproducts, aligning with the principles of atom economy. researchgate.net

One area of interest is their potential as catalysts or intermediates in carbon dioxide fixation. The nucleophilic nature of the diolate could facilitate the capture and subsequent transformation of CO2 into valuable chemicals. Research in this area is still largely theoretical but represents a significant opportunity for green chemistry.

Additionally, the use of ethene-1,1-diolates in solvent-free or green solvent systems is an important research direction. The solubility and reactivity of these salts in alternative reaction media will need to be systematically investigated to assess their environmental footprint.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The high reactivity and potential instability of ethene-1,1-diolates make them ideal candidates for synthesis using flow chemistry. okayama-u.ac.jpinterchim.comnih.gov Flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing unstable intermediates. okayama-u.ac.jpnih.gov The small reactor volumes in flow systems also enhance safety when dealing with potentially hazardous reagents or exothermic reactions. interchim.com

Automated synthesis platforms can be integrated with flow chemistry to enable high-throughput screening of reaction conditions and the rapid synthesis of libraries of ethene-1,1-diolate derivatives. synplechem.commit.eduwikipedia.org This would accelerate the discovery of novel architectures and their applications. The ability to generate and immediately use these reactive species in a continuous process would overcome many of the challenges associated with their isolation and storage. nih.govmit.edu

Table 2: Advantages of Flow Chemistry for Ethene-1,1-Diolate Synthesis

| Feature | Benefit |

| Precise Control | Improved selectivity and yield. okayama-u.ac.jp |

| Enhanced Safety | Minimized risk with small reactor volumes. interchim.com |

| High Reproducibility | Consistent product quality. interchim.com |

| Scalability | Seamless transition from laboratory to production scale. interchim.com |

Challenges in the Isolation and Stabilization of Highly Reactive Ethene-1,1-Diolate Species

The primary challenge in the study of ethene-1,1-diolates is their inherent instability. The parent gem-diol, ethene-1,1-diol (B15486888), is a hydrate (B1144303) of ketene (B1206846) and is highly prone to dehydration. okayama-u.ac.jpinterchim.comsynplechem.com The corresponding diolate is expected to be a strong base and nucleophile, making it susceptible to reactions with moisture, air, and even some solvents.

Stabilization of these reactive species could be achieved through several strategies. The formation of coordination complexes with metal ions could shield the reactive centers and modulate their reactivity. The choice of the counter-ion is also critical; larger, more diffuse cations may lead to more stable and handleable salts.

Another approach is the introduction of sterically bulky or electron-withdrawing substituents onto the ethene backbone. These modifications could kinetically or thermodynamically stabilize the diolate, making it more amenable to isolation and characterization.

Computational Design of Ethene-1,1-Diolate Analogs with Tailored Reactivity

Computational chemistry offers a powerful tool for understanding the structure, stability, and reactivity of ethene-1,1-diolates and for designing novel analogs with desired properties. researchgate.net Density functional theory (DFT) and other quantum chemical methods can be used to predict the geometric and electronic structures of these compounds, as well as their reactivity towards various electrophiles.

These computational studies can guide synthetic efforts by identifying promising target molecules and predicting their properties before they are synthesized in the laboratory. For example, the effect of different substituents on the stability and nucleophilicity of the diolate can be systematically investigated through in silico screening. This can help in the design of ethene-1,1-diolates with tailored reactivity for specific applications.

Potential Role in Energy Storage and Conversion Systems

The unique electronic structure of ethene-1,1-diolates suggests potential applications in energy storage and conversion. The presence of two negative charges on a small, conjugated system could enable these molecules to act as high-capacity charge carriers in batteries or as redox mediators in electrochemical cells.

While research in this area is still in its infancy, the exploration of organic materials for energy storage is a rapidly growing field. scispace.com The ability to tune the redox potential of ethene-1,1-diolates through synthetic modification makes them an intriguing class of compounds for this purpose. Future research will need to focus on the synthesis of stable diolate derivatives and the characterization of their electrochemical properties. The use of molten salts as a medium for thermal energy storage is an established technology, and the incorporation of novel organic salts could offer new possibilities. bohrium.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.